molecular formula C6H2BrFN2S B13497091 6-Bromo-5-fluoro-1,2,3-benzothiadiazole

6-Bromo-5-fluoro-1,2,3-benzothiadiazole

Cat. No.: B13497091
M. Wt: 233.06 g/mol
InChI Key: FXLSCXRXJJPGGL-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-1,2,3-benzothiadiazole is a chemical compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of bromine and fluorine atoms attached to the benzothiadiazole ring. Benzothiadiazoles are known for their electron-withdrawing properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-1,2,3-benzothiadiazole typically involves the bromination and fluorination of 1,2,3-benzothiadiazole. One common method is the reaction of 1,2,3-benzothiadiazole with bromine and fluorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-1,2,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while coupling reactions can produce complex aromatic compounds .

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-1,2,3-benzothiadiazole is primarily related to its electron-withdrawing properties. The presence of bromine and fluorine atoms enhances the compound’s ability to stabilize negative charges, making it an effective electron acceptor. This property is particularly valuable in organic electronics, where it helps to improve the efficiency of charge transport in semiconducting materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-fluoro-1,2,3-benzothiadiazole is unique due to its specific substitution pattern, which provides distinct electronic properties compared to other benzothiadiazole derivatives. The combination of bromine and fluorine atoms in this compound offers a balance of reactivity and stability, making it a versatile building block for various applications .

Properties

Molecular Formula

C6H2BrFN2S

Molecular Weight

233.06 g/mol

IUPAC Name

6-bromo-5-fluoro-1,2,3-benzothiadiazole

InChI

InChI=1S/C6H2BrFN2S/c7-3-1-6-5(2-4(3)8)9-10-11-6/h1-2H

InChI Key

FXLSCXRXJJPGGL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Br)SN=N2

Origin of Product

United States

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